Chemical structure and properties of Methyl 3-(3-bromophenoxy)propanoate
Chemical structure and properties of Methyl 3-(3-bromophenoxy)propanoate
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(3-bromophenoxy)propanoate, a substituted phenoxyalkanoic acid ester with potential applications in chemical synthesis and drug discovery. While direct experimental data for this specific ester is not extensively available in public literature, this guide synthesizes information from its corresponding carboxylic acid, 3-(3-Bromophenoxy)propanoic acid (CAS No. 18386-03-3) , and established organic chemistry principles to provide a detailed profile. This document will cover the compound's chemical structure, predicted physicochemical properties, probable synthetic routes with detailed protocols, and a thorough discussion of safety considerations. This guide is intended for researchers, synthetic chemists, and professionals in the field of drug development who require a foundational understanding of this and related molecules.
Introduction and Chemical Identity
Methyl 3-(3-bromophenoxy)propanoate is an aromatic ether and a methyl ester derivative of propanoic acid. The presence of a bromine atom on the phenyl ring and the phenoxypropanoate scaffold makes it an interesting building block for the synthesis of more complex molecules. The ether linkage provides a degree of conformational flexibility, while the bromo-substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions.
Chemical Structure
The chemical structure of Methyl 3-(3-bromophenoxy)propanoate is characterized by a 3-bromophenoxy group attached to the third carbon of a methyl propanoate chain.
Molecular Formula: C₁₀H₁₁BrO₃
Molecular Weight: 259.10 g/mol
Structure:
Physicochemical Properties (Predicted and Inferred)
| Property | Value (for 3-(3-Bromophenoxy)propanoic acid) | Predicted Value (for Methyl 3-(3-bromophenoxy)propanoate) |
| Physical State | Powder or crystals | Liquid or low-melting solid |
| CAS Number | 18386-03-3 | Not assigned |
| Molecular Formula | C₉H₉BrO₃ | C₁₀H₁₁BrO₃ |
| Molecular Weight | 245.07 g/mol | 259.10 g/mol |
| Boiling Point | Not available | Higher than the corresponding acid, likely >250 °C |
| Melting Point | Not available | Lower than the corresponding acid |
| Solubility | Insoluble in water | Sparingly soluble in water, soluble in organic solvents |
Synthesis of Methyl 3-(3-bromophenoxy)propanoate
There are three primary and highly viable synthetic routes to Methyl 3-(3-bromophenoxy)propanoate. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.
Synthesis via Williamson Ether Synthesis
This classic method involves the reaction of a phenoxide with an alkyl halide. In this case, 3-bromophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking a suitable methyl 3-halopropanoate.
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Deprotonation of 3-bromophenol: 3-bromophenol is dissolved in a suitable solvent (e.g., acetone, DMF) and treated with a base (e.g., potassium carbonate, sodium hydride) to generate the 3-bromophenoxide in situ.
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Nucleophilic Substitution: Methyl 3-bromopropanoate is added to the reaction mixture. The phenoxide displaces the bromide ion in an Sₙ2 reaction.
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Work-up and Purification: The reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
Caption: Williamson Ether Synthesis Workflow.
Synthesis via Michael Addition
The Michael addition offers an alternative route, involving the conjugate addition of 3-bromophenol to an α,β-unsaturated ester, methyl acrylate. This reaction is typically base-catalyzed.
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Reaction Setup: 3-bromophenol and methyl acrylate are combined in a suitable solvent or neat.
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Base Catalysis: A catalytic amount of a strong base (e.g., sodium methoxide, triethylamine) is added to facilitate the addition of the phenol to the double bond of the acrylate.
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Reaction Monitoring: The reaction is monitored by TLC or GC until completion.
-
Work-up and Purification: The catalyst is neutralized, and the product is isolated and purified, typically by distillation or chromatography.
Caption: Michael Addition Synthesis Workflow.
Synthesis via Fischer Esterification
This method involves the direct esterification of the corresponding carboxylic acid, 3-(3-bromophenoxy)propanoic acid, with methanol in the presence of an acid catalyst.[1][2][3]
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Reaction Setup: 3-(3-bromophenoxy)propanoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.
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Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added.[1]
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Reflux: The mixture is heated to reflux to drive the equilibrium towards the ester product. Water, a byproduct, can be removed to improve the yield.
-
Work-up and Purification: The reaction is cooled, and the excess methanol is removed. The mixture is neutralized, and the product is extracted with an organic solvent. The crude ester is then purified by distillation or chromatography.
Caption: Fischer Esterification Workflow.
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 3-(3-bromophenoxy)propanoate are not available, the expected spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds like methyl 3-phenoxypropanoate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H2, H4, H5, H6) | 6.8 - 7.4 | Multiplets | 4H |
| -O-CH₂- | ~4.2 | Triplet | 2H |
| -CH₂-C=O | ~2.8 | Triplet | 2H |
| -OCH₃ | ~3.7 | Singlet | 3H |
The aromatic region will likely show a complex pattern due to the bromine substitution. The methylene protons will appear as triplets due to coupling with each other. The methyl ester protons will be a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~172 |
| Aromatic C-Br | ~123 |
| Aromatic C-O | ~158 |
| Aromatic C-H | 115 - 131 |
| -O-CH₂- | ~65 |
| -CH₂-C=O | ~35 |
| -OCH₃ | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the ester and the C-O stretching of the ether linkage.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ester) | 1735 - 1750 | Strong |
| C-O stretch (ester) | 1170 - 1200 | Strong |
| C-O stretch (aryl ether) | 1200 - 1250 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the ether bond.
Safety and Handling
Given the lack of a specific safety data sheet for Methyl 3-(3-bromophenoxy)propanoate, a cautious approach based on the potential hazards of its precursors and related compounds is essential.[4][5][6][7][8][9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[4][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[4][5]
-
Body Protection: A laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[11]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6][12] Do not breathe vapors.[10] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][13]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
If inhaled: Move to fresh air.[13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[12]
In all cases of exposure, seek immediate medical attention.
Potential Applications in Research and Development
Methyl 3-(3-bromophenoxy)propanoate serves as a versatile intermediate in organic synthesis. The bromo-substituent can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse range of compounds. The phenoxypropanoate moiety is a common structural motif in various biologically active molecules, including herbicides and pharmaceuticals. Therefore, this compound could be a valuable starting material for the development of novel therapeutic agents or agrochemicals.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of Methyl 3-(3-bromophenoxy)propanoate. By leveraging data from its corresponding carboxylic acid and established chemical principles, a comprehensive profile of its structure, synthesis, and safety has been constructed. It is hoped that this guide will serve as a valuable resource for researchers and professionals, stimulating further investigation into the properties and applications of this and related compounds. As with any chemical, all handling and synthesis should be performed by trained personnel with appropriate safety precautions in place.
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